molecular formula C16H19N5O3 B5598747 N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide

N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5598747
M. Wt: 329.35 g/mol
InChI Key: RGGLZICJZQZDCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to the one of interest, often involves the reaction of substituted pyrazoles with different reagents to introduce the desired functional groups. For instance, McLaughlin et al. (2016) discuss the synthesis and characterization of a related pyrazole compound obtained from an internet vendor, highlighting the bioisosteric replacement of an indazole ring frequently associated with synthetic cannabinoids with a pyrazole ring system (McLaughlin et al., 2016). Martins et al. (2002) report on the one-pot synthesis of 3-methylisoxazole-5-carboxamides and related pyrazole compounds, demonstrating the versatility of pyrazole synthesis techniques (Martins et al., 2002).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using various spectroscopic and crystallographic techniques. Kumara et al. (2018) synthesized a novel pyrazole derivative and characterized it using NMR, MS, UV-visible spectra, and X-ray diffraction studies, providing insights into the molecular geometry and interactions within the crystal lattice (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole compounds participate in various chemical reactions, contributing to their diverse chemical properties. The reactivity often involves the functional groups attached to the pyrazole core, enabling the synthesis of a wide range of derivatives with potential biological activities. Ningaiah et al. (2014) explored the synthesis and antimicrobial evaluation of pyrazole integrated 1,3,4-oxadiazoles, showcasing the compound's chemical versatility and potential in creating bioactive molecules (Ningaiah et al., 2014).

properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-10(2)7-11-8-12(21(3)19-11)15(22)17-9-14-18-16(24-20-14)13-5-4-6-23-13/h4-6,8,10H,7,9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGLZICJZQZDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(=C1)C(=O)NCC2=NOC(=N2)C3=CC=CO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide

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